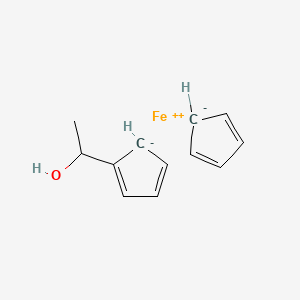

1-(Ferrocenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

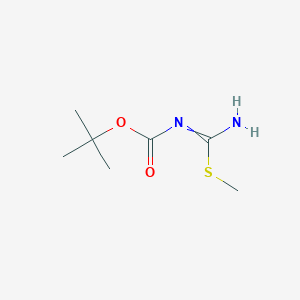

1-(Ferrocenyl)ethanol, also known as ferrocenyl ethanol, is an organometallic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a liquid at room temperature, with a boiling point of 104°C and a melting point of -14°C. This compound has a molar mass of 190.2 g/mol and a density of 0.9 g/cm³. It is a colorless liquid with a faint odor.

Applications De Recherche Scientifique

Synthesis of Oriented Meso-Structure Silica Film : Utilization in the synthesis of oriented silica mesostructured films by ferrocenyl surfactant templating. This method offers insights into the optical and electronic conductivity properties of the films (Zhou & Honma, 1998).

Incorporation into Polypyrrole Films : Immobilization of 1-(Ferrocenyl)ethanol within polypyrrole films during electrochemical deposition, demonstrating a novel method for incorporating neutral species into conducting polymer films (Al‐Betar & Pickup, 2012).

Electrochemistry of Tetrakis(Ferrocenecarboxylato)diruthenium(II,III) Diadduct : Investigated for its electrochemical properties, showing evidence of ferrocenyl-ferrocenyl communication and mixed-valent intermediate states (Cooke et al., 2000).

Synthesis and Structure Analysis : Demonstrated in the synthesis process of 1-(Ferrocenyl) ethanol, with an emphasis on optimizing reaction conditions for higher yield (Yang Shan, 2011).

Use in Enantioselective Catalysis : Applied in the catalysis of enantioselective alkynylation and addition reactions, offering advancements in the synthesis of chiral compounds (Koyuncu & Dogan, 2007); (Bulut et al., 2007).

Acid-Induced Reactions : Studied in the context of reactions under mild acidic conditions, highlighting the stereospecific ring opening and the influence of substituents (Horspool & Thomson, 1977).

Chiral Ligands for Catalytic Reactions : Employed as chiral ligands in various catalytic asymmetric reactions, contributing to the field of enantioselective synthesis (Bastin et al., 2001); (Bastin et al., 1999).

Application in Biosensors : Explored as mediators in glucose and ethanol biosensors, showcasing the potential in bioorganometallic applications (Razumiene et al., 2003).

Synthesis of Ferrocenyl Derivatives : Involved in the synthesis of various ferrocenyl derivatives, highlighting its versatility in organometallic chemistry (Zora et al., 2008).

Pharmacological Applications : Utilized in pharmacological studies, such as determining its concentration in blood serum using chromatographic methods (Pochkhidze et al., 1999).

Synthesis of Carborane-Containing Ferrocenes : Applied in the synthesis of carborane derivatives containing ferrocenyl units, contributing to advancements in organometallic chemistry (Ol’shevskaya et al., 2018).

Synthesis of α,β-Vinylesters and γ-Lactones : Used in photochemical reactions for the synthesis of various organic compounds, demonstrating its role in catalytic processes (Mathur et al., 2010).

Safety and Hazards

1-(Ferrocenyl)ethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

Orientations Futures

The future directions of 1-(Ferrocenyl)ethanol research could involve exploring its potential applications in various fields due to its versatile redox chemistry and catalytic activities . Additionally, the effect of the reaction atmosphere on the thermal decomposition of this organo-iron compound and the nature of the material produced could be further investigated .

Mécanisme D'action

Target of Action

1-(Ferrocenyl)ethanol, also known as cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylethanol;iron(2+), is a ferrocene derivative . Ferrocene derivatives are known for their fascinating electrochemical properties and have been used in a wide variety of applications . .

Mode of Action

The mode of action of this compound is primarily through its thermal decomposition . The decomposition process is influenced by the reaction atmosphere and follows multiple steps . The compound exhibits different behaviors under N2 and O2 atmospheres, with two steps observed for N2 and three steps for O2 .

Biochemical Pathways

The thermal decomposition of this compound leads to the formation of nanocrystalline iron oxides only in an oxidative atmosphere . It is proposed that magnetite might form as an intermediate at the initial state of decomposition, which with an increase of temperature first converts to maghemite and then gradually to hematite .

Pharmacokinetics

The thermal stability of the compound and its solubility in organic solvents, as noted for ferrocene derivatives , may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of nanocrystalline iron oxides in an oxidative atmosphere . These iron oxides, including magnetite, maghemite, and hematite, have various applications due to their high stability, low energy band gap, high sensitivity, tunable optical and magnetic properties, low toxicity, and inexpensiveness .

Action Environment

The action of this compound is significantly influenced by the reaction atmosphere . The thermal decomposition process and the resulting products are affected by whether the atmosphere is inert (N2) or oxidative (O2) . This highlights the importance of environmental factors in influencing the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

The redox-active nature of 1-(Ferrocenyl)ethanol makes it a potential candidate for various biochemical reactions . It has excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which enhance its utility in various electrochemical applications

Cellular Effects

They induce G1-phase arrest and senescence, but do not cause apoptosis or necrosis . These effects are mediated through the ROS/p38 MAP-kinase pathway .

Molecular Mechanism

Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The thermal decomposition of this compound has been studied under different atmospheres . It was found that the decomposition followed two steps under N2 atmosphere and three steps under O2 atmosphere . The decomposition led to the formation of nanocrystalline iron oxides only in oxidative atmosphere .

Metabolic Pathways

The thermal decomposition of this compound has been studied, and it was proposed that magnetite might have formed as an intermediate, which with increase of temperature first converted to maghemite and then gradually to hematite .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Ferrocenyl)ethanol involves the reduction of 1-(Ferrocenyl)acetaldehyde using a reducing agent.", "Starting Materials": [ "Ferrocene", "Ethanol", "Acetaldehyde", "Sodium borohydride", "Methanol" ], "Reaction": [ "1. Dissolve Ferrocene in Acetaldehyde and add Ethanol to the mixture.", "2. Heat the mixture under reflux for several hours to form 1-(Ferrocenyl)acetaldehyde.", "3. Cool the mixture and add Sodium borohydride in Methanol to the reaction mixture.", "4. Stir the mixture for several hours to reduce 1-(Ferrocenyl)acetaldehyde to 1-(Ferrocenyl)ethanol.", "5. Filter the mixture to remove any solid impurities and evaporate the solvent to obtain the desired product." ] } | |

Numéro CAS |

1277-49-2 |

Formule moléculaire |

C12H24FeO |

Poids moléculaire |

240.16 g/mol |

Nom IUPAC |

cyclopentane;1-cyclopentylethanol;iron |

InChI |

InChI=1S/C7H14O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h6-8H,2-5H2,1H3;1-5H2; |

Clé InChI |

YRBLOJHFEXMPGL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] |

SMILES canonique |

CC(C1CCCC1)O.C1CCCC1.[Fe] |

Origine du produit |

United States |

Q & A

Q1: What is a simple and efficient method for synthesizing 1-(Ferrocenyl)ethanol?

A1: this compound can be effectively synthesized by reducing Acetyl ferrocene using Sodium borohydride (NaBH4) in the presence of Calcium chloride (CaCl2). [, , ] This reaction, typically carried out in methanol under reflux, has demonstrated yields up to 87.5%. [, ] The optimal molar ratio of reactants (Acetyl ferrocene: NaBH4: CaCl2) for this synthesis is 1:3:2. []

Q2: How can we confirm the successful synthesis of this compound?

A2: The synthesized this compound can be identified and characterized using various spectroscopic techniques. These include:

- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms present in the molecule and their chemical environment. [, ]

- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]

- Elemental analysis: This method determines the percentage composition of elements like Carbon, Hydrogen, and Iron, confirming the compound's elemental makeup. []

Q3: What are some applications of this compound in organic synthesis?

A3: this compound serves as a valuable starting material for synthesizing various organophosphorus compounds. For instance, it can be reacted with Phosphorus trichloride (PCl3), followed by alcoholysis and rearrangement, to produce 1-Ferrocenyl ethyl phosphonate diethyl ester. [] This ester can then be hydrolyzed using Bromotrimethylsilane (Me3SiBr) and Triethylamine (Et3N) to yield 1-Ferrocenyl ethyl phosphonic acid. []

Q4: How does the ferrocenyl group influence the reactivity of this compound?

A4: The ferrocenyl group, with its unique steric and electronic properties, significantly impacts the reactivity of this compound. [, ] For example, in the presence of acidic conditions, 1-cyclopropyl-1-ferrocenyl-ethanols undergo ring-opening reactions. [] The stereochemistry of these reactions is influenced by the preferred conformation of the carbocation intermediate, which is in turn affected by the steric bulk of the ferrocenyl group. []

Q5: Can this compound be used to produce nanomaterials?

A5: Yes, this compound can be utilized as a precursor for synthesizing iron oxide nanoparticles. [] The reaction atmosphere plays a crucial role in determining the properties of the resulting nanoparticles. [] Non-isothermal thermogravimetry serves as a valuable tool for analyzing the decomposition reaction and understanding the formation of these nanoparticles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Valine, N-[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-(methylamino)-2-oxoethyl]-, methy](/img/no-structure.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)